molecular formula C9H9N3 B072067 7-Methyl-1,8-naphthyridin-2-amine CAS No. 1568-93-0

7-Methyl-1,8-naphthyridin-2-amine

Cat. No.: B072067
CAS No.: 1568-93-0
M. Wt: 159.19 g/mol
InChI Key: ZIFGWWCUONMOLI-UHFFFAOYSA-N
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Description

7-Methyl-1,8-naphthyridin-2-amine is a heterocyclic compound with the molecular formula C9H9N3 It belongs to the class of naphthyridines, which are characterized by a bicyclic structure containing two fused pyridine rings

Mechanism of Action

Target of Action

1,8-naphthyridines, a class of compounds to which 7-methyl-1,8-naphthyridin-2-amine belongs, have been reported to exhibit diverse biological activities . They are used in medicinal chemistry and materials science .

Mode of Action

It’s known that 1,8-naphthyridines interact with their targets to exert their effects . The exact nature of these interactions and the resulting changes at the molecular level would require further investigation.

Biochemical Pathways

Given the diverse biological activities of 1,8-naphthyridines , it can be inferred that multiple pathways could potentially be influenced

Result of Action

1,8-naphthyridines have been reported to exhibit diverse biological activities , suggesting that they could have multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1,8-naphthyridin-2-amine can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize metal-catalyzed synthesis and green chemistry approaches to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1,8-naphthyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, naphthyridine N-oxides, and reduced naphthyridine derivatives .

Scientific Research Applications

7-Methyl-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 7-Methyl-1,8-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

7-methyl-1,8-naphthyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-6-2-3-7-4-5-8(10)12-9(7)11-6/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFGWWCUONMOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344100
Record name 7-methyl-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1568-93-0
Record name 2-Amino-7-methyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1568-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-methyl-1,8-naphthyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Methyl-1,8-naphthyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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